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molecular formula C12H13NO4 B8597840 Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate

Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate

Cat. No. B8597840
M. Wt: 235.24 g/mol
InChI Key: YJNVSYDHNOVJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062033B2

Procedure details

To a solution of 6-chloro-pyridine-2,3-dicarboxylic acid dimethyl ester (D80, 16.8 g, 73.4 mmol) in toluene (340 ml) and water (34 ml) was added cyclopropylboronic acid (7.56 g, 88.1 mmol), K3PO4.H2O (58.6 g, 220.2 mmol) and tricyclohexylphosphine (2.06 g, 7.34 mmol) under N2 atmosphere, followed by addition of palladium diacetate (0.84 g, 3.67 mmol). After stirred at reflux for 4 hours, the mixture was filtered and partitioned between ethyl acetate and water. The combined extracts were washed with brine, dried over magnesium sulphate, filtered and evaporated. The resulting solid was purified by column chromatography on silica gel (12.5% ethyl acetate in petroleum ether) to give D81 (12.6 g) as a yellow solid.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
58.6 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=[C:7](Cl)[N:6]=1)=[O:4].[CH:16]1(B(O)O)[CH2:18][CH2:17]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].O.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.O.C([O-])(=O)C.C([O-])(=O)C.[Pd+2]>[CH3:1][O:2][C:3]([C:5]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=[C:7]([CH:16]2[CH2:18][CH2:17]2)[N:6]=1)=[O:4] |f:2.3.4.5.6,10.11.12|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
COC(=O)C1=NC(=CC=C1C(=O)OC)Cl
Name
Quantity
7.56 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
58.6 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+].O
Name
Quantity
2.06 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
340 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
34 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.84 g
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
After stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by column chromatography on silica gel (12.5% ethyl acetate in petroleum ether)
CUSTOM
Type
CUSTOM
Details
to give D81 (12.6 g) as a yellow solid

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=NC(=CC=C1C(=O)OC)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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